Magnesium pidolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Magnesium pidolate, chemically known as magnesium 5-oxopyrrolidine-2-carboxylate, is a coordination complex formed by the combination of magnesium ions and pidolic acid, which is derived from the amino acid L-pidoleucine. This compound is characterized by its high bioavailability, making it an effective source of magnesium for various physiological functions. Magnesium itself plays a crucial role in over 300 bio

Magnesium pidolate primarily undergoes complexation reactions due to the presence of the magnesium ion. The synthesis involves reacting magnesium oxide or magnesium hydroxide with pidolic acid in an aqueous medium under heating conditions. This reaction typically yields magnesium pidolate without significant by-products .

Key Reagents and Conditions- Reagents: Magnesium oxide or hydroxide, pidolic acid.

- Conditions: Aqueous medium, heating to facilitate reaction.

The reaction can be summarized as follows:

Magnesium pidolate exhibits several biological activities due to its magnesium content. Magnesium ions are essential for numerous enzymatic reactions and play a critical role in metabolic processes such as ATP synthesis and DNA repair mechanisms .

Health Benefits- Muscle Function: Supports normal muscle function and alleviates cramps.

- Cardiovascular Health: Essential for heart health and maintaining cardiovascular function.

- Bone Health: Contributes to bone density maintenance, potentially preventing osteoporosis.

- Neurological Function: Involved in neurotransmitter release, supporting cognitive functions .

The industrial synthesis of magnesium pidolate typically involves two main approaches:

- Direct Reaction Method: Magnesium oxide or hydroxide is dissolved in water, followed by the addition of pidolic acid under controlled heating conditions.

- Cyclization Method: Involves the cyclization of L-glutamic acid to form L-pyrrolidone carboxylic acid, which is subsequently reacted with magnesium salts to yield magnesium pidolate with high purity and bioavailability .

Magnesium pidolate is widely used in various industries:

- Nutraceuticals: As a dietary supplement to prevent or treat magnesium deficiency.

- Pharmaceuticals: Incorporated into formulations aimed at improving magnesium status in patients with specific health conditions.

- Food Industry: Used in nutritional bars and beverages due to its high bioavailability and low digestive side effects .

Research indicates that magnesium pidolate interacts effectively with biological systems due to its chelation properties. The presence of the organic anion from pidolic acid enhances the absorption and utilization of magnesium in the body. Studies suggest that this compound may also influence neurotransmitter activity and support cognitive functions through its role in synaptic transmission .

Magnesium pidolate can be compared with several other magnesium salts based on their bioavailability and applications:

Magnesium pidolate stands out due to its superior bioavailability compared to many other forms of magnesium, making it particularly suitable for dietary supplementation aimed at addressing deficiencies.

Molecular Structure and Stereochemistry

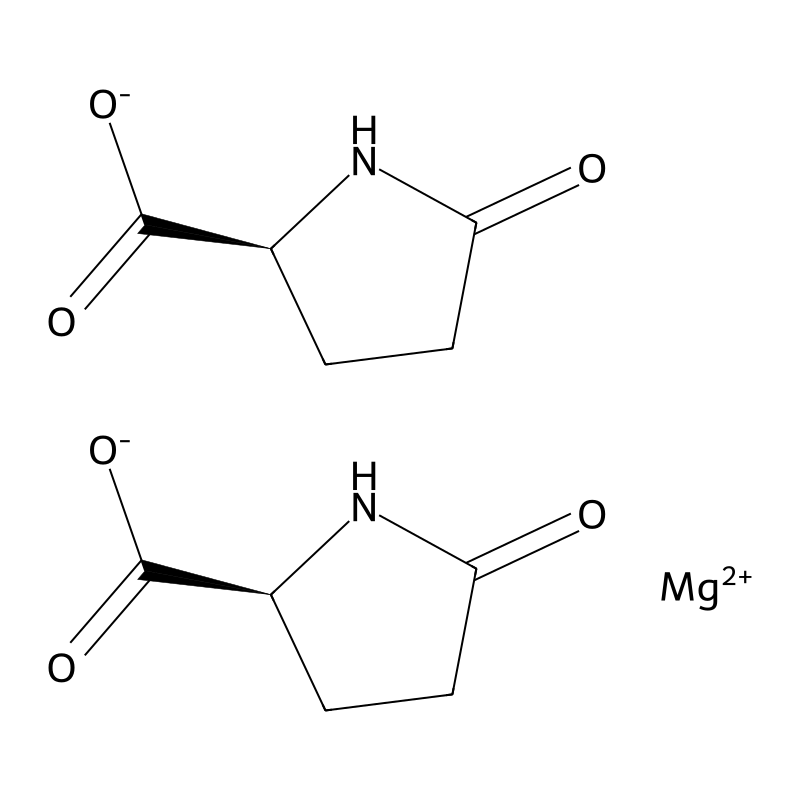

Magnesium pidolate represents a coordination complex formed between magnesium ion and pidolic acid, scientifically known as pyroglutamic acid or 5-oxopyrrolidine-2-carboxylic acid [1] [2]. The compound exhibits a defined stereochemical configuration with the systematic International Union of Pure and Applied Chemistry name magnesium;(2S)-5-oxopyrrolidine-2-carboxylate [1] [20]. The molecular structure features two pidolate ligands coordinated to a central magnesium ion in a 2:1 stoichiometric ratio [2] [3].

The stereochemical analysis reveals that magnesium pidolate possesses absolute stereochemistry with two defined stereocenters, both exhibiting the (2S)-configuration [22]. This chiral nature is confirmed through optical activity measurements, demonstrating a specific rotation [α]/D of -24±1.5° when measured at a concentration of 0.5 in water [8] [12] [20]. The three-dimensional arrangement shows the magnesium ion coordinated through both nitrogen and oxygen atoms of the pidolate ligands, forming a tetrahedral coordination geometry [2] [5].

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation: O=C1CCC@HC(=O)O[Mg]OC(=O)[C@@H]2CCC(=O)N2 [8] [12] [20]. This notation clearly indicates the stereochemical centers and the coordination pattern between the magnesium ion and the organic ligands. The International Chemical Identifier Key JQAACYUZYRBHGG-QHTZZOMLSA-L provides a unique digital fingerprint for this specific stereoisomer [2] [3] [20].

Physical and Chemical Characteristics

Molecular Weight and Formula

The molecular formula of magnesium pidolate is C10H12MgN2O6, representing a complex containing ten carbon atoms, twelve hydrogen atoms, one magnesium atom, two nitrogen atoms, and six oxygen atoms [1] [2] [3]. The molecular weight has been consistently reported as 280.52 grams per mole across multiple authoritative sources [4] [9] [10]. The monoisotopic mass, calculated based on the most abundant isotopes, is 280.054578 atomic mass units [2] [3] [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H12MgN2O6 | [1] [2] [3] |

| Molecular Weight | 280.52 g/mol | [4] [9] [10] |

| Monoisotopic Mass | 280.054578 amu | [2] [3] [5] |

| Magnesium Content | 8.49-8.84% | [10] [11] |

The magnesium content, expressed as a percentage of the total molecular weight, ranges from 8.49 to 8.84 percent, which corresponds to the theoretical calculation based on the atomic weight of magnesium (24.31) relative to the total molecular weight [10] [11] [13].

Solubility Parameters

Magnesium pidolate demonstrates distinctive solubility characteristics across different solvents, reflecting its ionic nature and the presence of polar functional groups [10] [11]. The compound exhibits very high solubility in water, with solubility exceeding 60 percent at 20 degrees Celsius [6] [10]. Practical measurements indicate that the compound dissolves readily in water at concentrations of 50 milligrams per milliliter, producing clear and colorless solutions [8] [12] [20].

| Solvent | Solubility | Concentration | Reference |

|---|---|---|---|

| Water | Very soluble | >60% at 20°C | [6] [10] |

| Water (practical) | Clear, colorless | 50 mg/mL | [8] [12] [20] |

| Methanol | Soluble | Not specified | [10] [11] |

| Methylene Chloride | Practically insoluble | Minimal | [10] [11] |

The solubility in methanol is reported as soluble, though specific quantitative values are not extensively documented in the literature [10] [11]. In contrast, magnesium pidolate shows practically no solubility in methylene chloride, indicating its hydrophilic nature and preference for polar solvents [10] [11] [13]. The pH of aqueous solutions ranges from 5.5 to 7.5 when measured at 25 degrees Celsius with a concentration of 50 milligrams per milliliter [8] [12] [20].

Thermal Stability

Magnesium pidolate demonstrates good thermal stability under appropriate storage conditions, remaining stable in closed containers under recommended storage and handling protocols [11]. The compound does not exhibit a clearly defined melting point in conventional terms, which is characteristic of many coordination complexes that may decompose before melting [7] [21]. Flash point measurements are reported as not applicable, indicating that the compound does not readily ignite under standard testing conditions [7] [8] [12].

The thermal behavior of magnesium pidolate can be understood through comparison with related magnesium compounds that have been subjected to thermal analysis techniques such as Differential Scanning Calorimetry and Thermogravimetric Analysis [25]. Storage studies indicate that the compound should be protected from high temperatures and sparks to maintain its chemical integrity [11]. The recommended storage temperature is typically at or below 20 degrees Celsius in powder form, with a shelf life of three years under these conditions [4].

Hygroscopic Properties

Magnesium pidolate exhibits pronounced hygroscopic characteristics, readily absorbing moisture from the surrounding atmosphere [10] [11] [13]. This hygroscopic nature is documented in official pharmaceutical monographs, including the European Pharmacopoeia, which describes the compound as an amorphous, white or almost white powder with hygroscopic properties [11] [13]. The hygroscopic behavior necessitates careful storage in sealed containers to prevent moisture uptake and potential caking of the powder [23].

The water content in magnesium pidolate samples can vary depending on storage conditions and atmospheric humidity [10]. Karl Fischer titration methods typically reveal water content levels up to 8.0 percent maximum in pharmaceutical-grade materials [10]. This moisture sensitivity requires special handling procedures during manufacturing, packaging, and storage to maintain product quality and prevent degradation [11] [23].

Structural Comparison with Other Magnesium Salts

Magnesium pidolate demonstrates superior bioavailability compared to other magnesium salts, particularly when contrasted with inorganic magnesium compounds [14] [16]. Research studies have shown that organic magnesium salts, including magnesium pidolate, exhibit approximately 13 percent higher absorption rates compared to inorganic magnesium salts such as magnesium oxide and magnesium chloride [14]. Specifically, magnesium pidolate demonstrated higher bioavailability than magnesium lactate, with post-oral serum magnesium increases of 100 percent versus baseline compared to 50 percent for magnesium lactate [14].

| Magnesium Salt Type | Bioavailability Characteristics | Absorption Properties | Reference |

|---|---|---|---|

| Magnesium Pidolate | High bioavailability | 100% serum increase | [14] [16] |

| Magnesium Lactate | Moderate bioavailability | 50% serum increase | [14] |

| Magnesium Oxide | Poor absorption | Limited bioavailability | [15] |

| Magnesium Chloride | Good absorption | Well absorbed orally | [15] |

The structural differences between magnesium pidolate and other magnesium salts contribute to their varying biological properties [17]. Unlike simple inorganic salts, magnesium pidolate forms a chelated complex where the pidolic acid ligand facilitates improved cellular uptake [16]. Cellular studies have demonstrated that magnesium pidolate may exhibit different bioavailability patterns at the cellular level compared to inorganic salts such as magnesium chloride and magnesium sulfate, particularly in osteoblast-like cells [17].

The coordination geometry of magnesium pidolate, featuring tetrahedral coordination through nitrogen and oxygen donor atoms, differs significantly from the predominantly ionic bonding found in simple magnesium salts [2] [5]. This structural distinction contributes to enhanced blood-brain barrier penetration, with studies indicating that magnesium pidolate demonstrates superior efficiency in crossing both rat and human blood-brain barrier models compared to other magnesium salts [14].

Spectroscopic Characterization

Infrared Spectroscopy Analysis

Infrared spectroscopy provides valuable structural information for magnesium pidolate, though specific infrared spectral data for this compound are limited in the published literature [18] [26]. The infrared spectrum of magnesium pidolate would be expected to show characteristic absorption bands corresponding to the functional groups present in the pidolate ligand and the magnesium-oxygen coordination bonds [18]. Based on the molecular structure, key absorption regions would include carbonyl stretching vibrations from the pyrrolidone ring and carboxylate groups, nitrogen-hydrogen stretching vibrations, and magnesium-oxygen coordination bands [18] [26].

Comparative studies of magnesium-containing compounds demonstrate that the substitution of different cations in coordination complexes leads to systematic shifts in infrared absorption frequencies [26]. The infrared spectrum would be expected to show bands characteristic of the pyrrolidone carbonyl group, typically appearing in the region around 1650-1700 wavenumbers, and carboxylate stretching vibrations in the 1400-1600 wavenumber region [18] [26]. The coordination of magnesium to the carboxylate oxygen atoms would result in shifts of these bands compared to the free pidolic acid [26].

Nuclear Magnetic Resonance Profiles

Nuclear Magnetic Resonance spectroscopy of magnesium pidolate would provide detailed information about the hydrogen environments in the molecule [19]. The compound contains twelve hydrogen atoms distributed across the two pidolate ligands, each contributing to distinct chemical shift regions in the proton Nuclear Magnetic Resonance spectrum [19]. The stereochemical configuration, specifically the (2S)-arrangement, would influence the magnetic environment of protons attached to the chiral carbon centers [20] [22].

Studies of related magnesium-containing compounds have demonstrated that proton Nuclear Magnetic Resonance chemical shifts in coordination complexes are influenced by the coordination environment and the nature of the metal center [19]. The pyrrolidone ring protons would be expected to appear in distinct regions of the spectrum, with the proton on the chiral carbon showing characteristic coupling patterns [19]. The coordination to magnesium would affect the chemical shifts of protons on carbon atoms adjacent to the coordinating atoms [19].

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide additional structural confirmation, showing distinct signals for the ten carbon atoms in the molecule [19]. The carbonyl carbons would appear in the characteristic downfield region, while the aliphatic carbons of the pyrrolidone ring would show signals in the upfield region [19]. The coordination to magnesium would influence the chemical shifts of the carboxylate carbon atoms compared to the free acid [19].

Mass Spectrometry Fingerprinting

Mass spectrometry analysis of magnesium pidolate would provide definitive molecular weight confirmation and fragmentation pattern information . The molecular ion peak would appear at mass-to-charge ratio 280, corresponding to the intact molecular weight of the compound . The isotope pattern would reflect the natural abundance of magnesium isotopes, with the most abundant peak corresponding to the Mg-24 isotope .

Fragmentation patterns in mass spectrometry would be expected to show loss of the pidolate ligands, with fragment ions corresponding to the individual pidolic acid units and the magnesium center . Inductively Coupled Plasma Mass Spectrometry techniques enable trace-level detection and quantification of magnesium content in biological samples, making this approach valuable for pharmacokinetic studies . High-Performance Liquid Chromatography coupled with mass spectrometry provides both separation and identification capabilities for magnesium pidolate in complex matrices [27].